molecular formula C13H11N3O3S B5593127 2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide

2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide

Cat. No.: B5593127
M. Wt: 289.31 g/mol
InChI Key: JLJYIFYJCIMPHA-RIYZIHGNSA-N
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Description

2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide is a useful research compound. Its molecular formula is C13H11N3O3S and its molecular weight is 289.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.05211239 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cholinesterase Inhibition and Antioxidant Potential

A study on novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide, including compounds structurally similar to 2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide, demonstrated significant potential as inhibitors of cholinesterases, which include butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are targets in the treatment of Alzheimer's disease. Compound 13, a derivative within this series, emerged as a potent inhibitor, showing high inhibition rates against BChE and AChE. Additionally, certain derivatives exhibited considerable antioxidant properties, highlighting their dual functional capability. This study underscores the therapeutic potential of such compounds in neurodegenerative diseases and oxidative stress-related conditions (Kausar et al., 2021).

Corrosion Inhibition

The corrosion inhibition efficacy of 2-amino-N'-[(thiophen-2-yl)methylene]benzohydrazide, a compound with a structural resemblance to this compound, was explored in an acidic environment. This derivative showed promising results as a mixed-type inhibitor, highlighting its potential application in protecting metals against corrosion. The study utilized both gravimetric and electrochemical methods to confirm the compound's inhibitory performance, with findings supported by contact angle measurements (Singh et al., 2018).

Prodrug Applications and Vascular Smooth Muscle Relaxation

A related study on prodrugs of nitroxyl, which shares functional similarities with this compound, explored their potential as inhibitors of aldehyde dehydrogenase (AlDH) and as vascular smooth muscle relaxants. Nitroxyl, the active agent released from these prodrugs, demonstrates significant biological activity, including the inhibition of AlDH, an enzyme implicated in various diseases and conditions. This research suggests potential therapeutic applications in modulating vascular tone and treating diseases associated with AlDH (Nagasawa et al., 1995).

Molecular Docking and Prostate Cancer Inhibition

Another research focused on benzohydrazide derivatives as potential inhibitors of prostate cancer. Through molecular docking and crystal structure analysis, derivatives showed promising interactions with prostate cancer protein targets. This study illustrates the potential of benzohydrazide compounds in developing new therapeutic agents against prostate cancer, providing insights into the molecular interactions and stability of such compounds (Arjun et al., 2020).

Properties

IUPAC Name

2-methyl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-4-2-3-5-11(9)13(17)15-14-8-10-6-7-12(20-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJYIFYJCIMPHA-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.